molecular formula C10H11ClN2O3 B2922902 N-[(5-amino-2-chlorophenyl)carbonyl]-beta-alanine CAS No. 1234971-80-2

N-[(5-amino-2-chlorophenyl)carbonyl]-beta-alanine

Cat. No. B2922902
M. Wt: 242.66
InChI Key: HRBKWDZTFGVLID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[(5-amino-2-chlorophenyl)carbonyl]-beta-alanine” is a complex organic compound. It contains an amine group (NH2), a chlorophenyl group (a benzene ring with a chlorine atom), a carbonyl group (C=O), and a beta-alanine group (a two-carbon amino acid). The exact properties and applications of this compound would depend on its specific structure and the context in which it is used .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine with a chlorophenyl carbonyl compound, followed by further reactions to introduce the beta-alanine group. The exact synthetic route would depend on the specific structure of the compound and the starting materials available .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as infrared spectroscopy could be used to identify functional groups present in the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure. The amine group could participate in reactions such as the formation of imines or enamines. The carbonyl group could undergo reactions such as nucleophilic addition or reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. These could include properties such as solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Beta-Alanine in Plants

  • Beta-alanine, a non-proteinogenic amino acid, plays a crucial role in plant biology. It is involved in synthesizing compounds that provide defense against herbivory, microbial attacks, and abiotic stresses like temperature extremes, hypoxia, and drought. Beta-alanine also participates in lignin biosynthesis and ethylene production in certain plant species, highlighting its diverse functional roles in plant metabolism (Parthasarathy, Savka, & Hudson, 2019).

Beta-Alanine Biosynthesis in Yeast

  • In yeast, beta-alanine is essential for pantothenic acid (vitamin B5) and coenzyme A biosynthesis. The genes ALD2 and ALD3 are required for the conversion of 3-aminopropanal to beta-alanine, demonstrating the specialized function of these genes in yeast beta-alanine biosynthesis (White, Skatrud, Xue, & Toyn, 2003).

Gas-Phase Structure of Beta-Alanine

  • Structural studies of beta-alanine in the gas phase have revealed the existence of several conformers. These studies provide insights into the intramolecular hydrogen bonding patterns and the conformer-specific stabilization mechanisms, which are essential for understanding the molecular behavior of beta-alanine (Sanz et al., 2006).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific structure and the context in which it is used. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future directions for research on this compound would depend on its specific structure and the context in which it is used. Potential areas of interest could include exploring its synthesis, investigating its properties, and studying its potential applications .

properties

IUPAC Name

3-[(5-amino-2-chlorobenzoyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O3/c11-8-2-1-6(12)5-7(8)10(16)13-4-3-9(14)15/h1-2,5H,3-4,12H2,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBKWDZTFGVLID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)NCCC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-amino-2-chlorophenyl)carbonyl]-beta-alanine

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